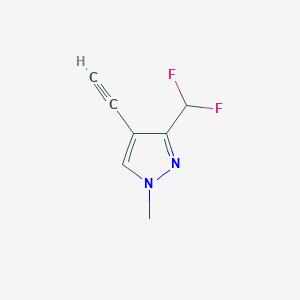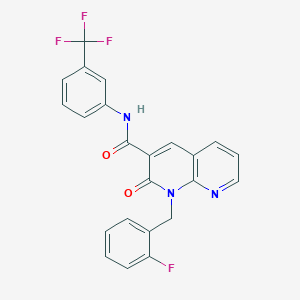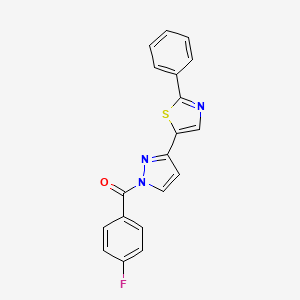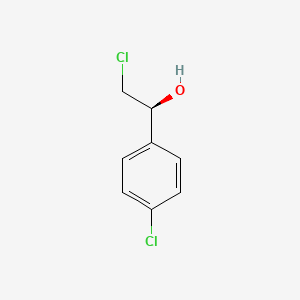
3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds related to 3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole, often involves the use of fluorinated reagents or substrates. For example, the synthesis of 3-trifluoromethylpyrazole derivatives has been achieved through regioselective synthesis involving the coupling of aldehydes, sulfonyl hydrazides, and halogenated propenes. Such methods emphasize the importance of selecting appropriate reagents and conditions to achieve the desired fluorination and substitution on the pyrazole ring (Zhu et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be significantly influenced by the nature and position of substituents. For instance, studies on the crystallographic characterization of similar molecules have highlighted the impact of substituents on bond lengths and the coplanarity of different groups within the molecule. Such analyses are crucial for understanding the reactivity and interaction potential of these compounds (Beagley et al., 1994).
Chemical Reactions and Properties
Fluorinated pyrazoles exhibit a wide range of chemical reactivities, depending on their functional groups. For example, the introduction of a difluoromethyl group can enhance the molecule's ability to participate in various chemical transformations, including cycloadditions and nucleophilic substitutions. These reactions are pivotal for further functionalization and derivatization of pyrazole compounds, enabling the synthesis of more complex molecules (Wang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Inhibition of Alcohol Dehydrogenase
4-Methylpyrazole (4-MP) is recognized for its strong inhibition of alcohol dehydrogenase, making it a potential antidote for ethylene glycol (EG) or methanol intoxication. This property has been explored in various clinical settings, including cases of accidental intoxication with EG, demonstrating the compound's potential to decrease the metabolic consequences of such poisoning when administered early during the course of intoxication (Baud et al., 1986).
Safety and Tolerance in Humans
A controlled study on the safety of 4-MP in humans after single, ascending doses revealed that at lower dose levels (10-20 mg/kg), no side-effects were attributed to 4-MP. However, at higher doses (50-100 mg/kg), subjects reported side effects like nausea and dizziness. The study indicated that 4-MP is well-tolerated at doses producing plasma levels within a probable therapeutic range (Jacobsen et al., 1988).
Role in Pediatric Toxicology
In pediatric cases, 4-MP has been used to treat ethylene glycol poisoning, demonstrating its effectiveness in blocking EG metabolism and correcting metabolic acidosis without the need for hemodialysis. This indicates 4-MP's potential as a less invasive treatment option in pediatric toxicology (Harry et al., 1998).
Interaction with Cytochrome P450
Treatment with 4-MP has been shown to affect the microsomal mixed-function oxidase system, including inducing the content of liver microsomal cytochrome P-450 and affecting the binding of 4-MP to P-450. This interaction suggests potential implications of 4-MP in drug metabolism and its inhibitory mechanisms (Feierman & Cederbaum, 1985).
Wirkmechanismus
Target of Action
The primary target of 3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle, also known as the Krebs cycle, which is central to cellular respiration. It plays a crucial role in the energy production process of cells .
Mode of Action
This compound acts as an inhibitor of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate, a critical step in the citric acid cycle. This disruption in the energy production pathway can lead to the death of cells, particularly in organisms that are sensitive to disruptions in this pathway .
Biochemical Pathways
The compound affects the citric acid cycle, a fundamental biochemical pathway in cells. By inhibiting SDH, it disrupts the conversion of succinate to fumarate, effectively halting the cycle. This leads to a decrease in the production of ATP, the primary energy currency of the cell, and an accumulation of succinate in the cell .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are able to penetrate tissues effectively . The compound’s lipophilicity and stability of the carbon-fluorine bond may enhance its metabolic stability, facilitating its bioavailability and cell membrane permeability .
Result of Action
The inhibition of SDH by this compound leads to a disruption in the citric acid cycle and a decrease in ATP production. This can result in the death of cells, particularly in organisms that are sensitive to disruptions in this pathway . The compound is used commercially as an intermediate to seven fungicides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its ability to cross cell membranes and reach its target. Additionally, the presence of other substances in the environment can potentially interact with the compound, affecting its stability and efficacy .
Safety and Hazards
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-4-ethynyl-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-3-5-4-11(2)10-6(5)7(8)9/h1,4,7H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRLTBVRNIXYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)




![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2492449.png)
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2492453.png)



![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)


